molecular formula C15H13N3OS B5729731 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol

6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol

Cat. No. B5729731
M. Wt: 283.4 g/mol
InChI Key: OZWVOUZYDUVBSO-UHFFFAOYSA-N
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Description

6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrazolo-thienopyrimidine core structure. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which have led to its investigation as a potential tool for studying various biological systems.

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol is not fully understood, but it is believed to involve the formation of a toxic metabolite that selectively targets dopaminergic neurons in the substantia nigra. This metabolite, known as MPP+, is taken up by dopaminergic neurons via the dopamine transporter and then accumulates within the mitochondria. Once inside the mitochondria, MPP+ inhibits complex I of the electron transport chain, leading to a disruption of ATP production and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopaminergic system, 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has also been found to exhibit a range of other biochemical and physiological effects. For example, 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has also been found to exhibit antioxidant properties, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for this condition. However, there are also some limitations to the use of 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol in lab experiments. For example, the effects of 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol can be highly variable depending on the species and strain of animal being used, which can make it difficult to compare results across different studies.

Future Directions

There are many potential future directions for research on 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol and its applications in scientific research. One area of interest is the development of new animal models of Parkinson's disease that more closely mimic the human condition. Another area of interest is the investigation of the potential therapeutic applications of 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol and related compounds. For example, 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been found to exhibit anti-tumor activity in some studies, suggesting that it may have potential as a cancer treatment. Finally, there is also interest in developing new methods for synthesizing 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol and related compounds that are more efficient and cost-effective than current methods.

Synthesis Methods

The synthesis of 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol can be achieved through a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol involves the reaction of 2-methylphenyl hydrazine with 2-thiophenecarboxaldehyde to produce the corresponding pyrazolothienopyrimidine intermediate. This intermediate is then subjected to a series of additional reactions, including oxidation and cyclization, to yield the final product.

Scientific Research Applications

6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation has been in the field of neuroscience, where 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been used as a tool for studying the dopaminergic system. Specifically, 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models. This has made 6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol a valuable tool for studying the underlying mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.

properties

IUPAC Name

11-(2-methylphenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-4-2-3-5-10(9)12-8-13-16-11-6-7-20-14(11)15(19)18(13)17-12/h2-5,8,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVOUZYDUVBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=NC4=C(C(=O)N3N2)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-Methylphenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

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